5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-1-ethyl-2-methylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-3-15-11(8-14-12(15)16-2)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEORWIBMIWQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SC)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the bromophenyl group: This is often done via a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with an imidazole derivative in the presence of a palladium catalyst.
Addition of the ethyl group: This can be introduced through an alkylation reaction using ethyl halides.
Incorporation of the methylthio group: This is typically achieved through a nucleophilic substitution reaction using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can undergo reduction to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
Scientific Research Applications
5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Substitution at Position 1
The nature of the substituent at position 1 significantly influences solubility and steric interactions:
Substitution at Position 2
The substituent at position 2 modulates electronic effects and binding interactions:
Key Insight : Methylthio groups provide stability and moderate electronic effects, whereas bulkier thioethers (e.g., benzylthio) may improve target binding at the cost of synthetic complexity .
Role of the 4-Bromophenyl Group
The 4-bromophenyl group at position 5 is a conserved feature across analogs:
- Electronic Effects : Bromine’s electronegativity enhances dipole interactions in enzyme active sites .
- Biological Relevance :
Critical Finding : Replacing the imidazole core (e.g., with oxazole or phenyl) abolishes activity, underscoring the necessity of the imidazole-bromophenyl framework .
Biological Activity
5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a methylthio group attached to an imidazole ring. The imidazole derivatives are known for their diverse biological activities, making them valuable in medicinal applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study highlighted that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL .
Anticancer Activity
The compound has shown promise as an anticancer agent. A study evaluated its effects on breast cancer cell lines (MDA-MB-231), revealing that it induced apoptosis and inhibited cell proliferation at micromolar concentrations. Specifically, it enhanced caspase-3 activity, which is a key marker for apoptosis .
| Cell Line | Concentration (μM) | Caspase-3 Activity | Effect |
|---|---|---|---|
| MDA-MB-231 | 10 | 1.33–1.57 times | Induction of apoptosis |
| HepG2 (liver cancer) | 5 | Significant increase | Growth inhibition |
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. The methylthio group may undergo oxidation to form reactive intermediates that interact with biological molecules .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring: This can be achieved through condensation reactions involving glyoxal and ammonia.
- Introduction of Functional Groups: The bromophenyl group is often introduced via Suzuki-Miyaura coupling, while the ethyl and methylthio groups are added through alkylation and nucleophilic substitution reactions respectively.
Chemical Reactions Table
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride | Thiols or thioethers |
| Substitution | Sodium methoxide | Substituted imidazole derivatives |
Research Findings
Recent studies have focused on evaluating the compound's efficacy in various biological assays:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole, and how can reaction yields be improved?
- Methodological Answer : The synthesis of imidazole derivatives typically involves condensation reactions under acidic or basic conditions. For example, analogous compounds were synthesized via cyclocondensation of aldehydes (e.g., 4-bromobenzaldehyde), ammonium acetate, and thiourea derivatives in glacial acetic acid under reflux . Optimization strategies include:
- Catalyst Selection : Use of iodine or silica-supported catalysts to enhance reaction efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Reflux at 80–100°C for 3–6 hours balances yield and purity.
- Purification : Recrystallization from methanol or ethanol enhances purity (melting point data in ).
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is critical:
- FTIR : Verify functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C=S stretch at ~650–700 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.3 ppm), ethyl group protons (δ 1.2–1.5 ppm for CH₃, δ 3.8–4.2 ppm for CH₂), and methylthio (δ 2.5–2.7 ppm) .
- ¹³C NMR : Confirm bromophenyl (C-Br at ~120–130 ppm) and imidazole ring carbons (C=N at ~150 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 323 for C₁₂H₁₂BrN₂S) and fragmentation patterns validate molecular weight .
Q. How can X-ray crystallography be applied to resolve ambiguities in the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) provides definitive structural data :
- Crystallization : Grow crystals via slow evaporation from DMSO/EtOH mixtures.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Typical R-factors < 0.06 ensure accuracy .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
- Methodological Answer :
- Target Selection : Identify receptors (e.g., EGFR, COX-2) with structural data in the PDB.
- Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Compare docking poses with crystallographic ligand interactions (e.g., hydrogen bonding with active-site residues) .
- Example : Analogous imidazoles showed binding energies < −8.0 kcal/mol against EGFR, correlating with in vitro IC₅₀ values .
Q. What strategies resolve contradictions between experimental and computational data in structural analysis?
- Methodological Answer :
- Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the ethyl group).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level and compare bond lengths/angles with crystallographic data .
- Electron Density Maps : Analyze residual density peaks in X-ray data to identify disordered regions (e.g., methylthio group orientation) .
Q. How can reaction mechanisms for byproduct formation be elucidated during synthesis?
- Methodological Answer :
- LC-MS Monitoring : Track intermediates and byproducts in real-time.
- Isotopic Labeling : Use ¹³C-labeled ammonium acetate to trace cyclocondensation pathways.
- Kinetic Studies : Vary reactant stoichiometry (e.g., aldehyde:amine ratios) to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
